N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide
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Overview
Description
N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition metal-catalyzed cyclization reactions of unsaturated substrates, such as alkynes and nitrogen compounds . The reaction conditions often include the use of catalytic amounts of gold(I) species, which activate the alkyne via π-coordination .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with various enzymes and receptors, influencing biological processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
Uniqueness
N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide is unique due to its specific cyclohexyl and carbothioamide functional groups, which may confer distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
374763-60-7 |
---|---|
Molecular Formula |
C18H23N3S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide |
InChI |
InChI=1S/C18H23N3S/c22-18(19-13-6-2-1-3-7-13)21-11-10-17-15(12-21)14-8-4-5-9-16(14)20-17/h4-5,8-9,13,20H,1-3,6-7,10-12H2,(H,19,22) |
InChI Key |
CUCPWXTXNJFRPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC3=C(C2)C4=CC=CC=C4N3 |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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